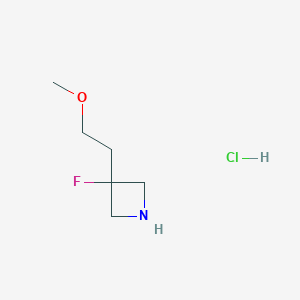

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride

Description

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride is a synthetic compound with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol. It is known for its potential therapeutic effects and has been studied in various fields, including chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

3-fluoro-3-(2-methoxyethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-3-2-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDYMJWDAXFOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is efficient and straightforward, allowing for the preparation of various 1,3-disubstituted azetidines . Additionally, the compound can be synthesized through a one-pot reaction of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and alkaline aqueous media allows for efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may enhance biological activity. Fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The presence of the azetidine ring contributes to the compound's unique reactivity, making it a valuable scaffold for developing new drugs targeting specific biological pathways.

Case Studies:

- Antidepressant Research: Similar compounds have been explored as partial agonists at nicotinic acetylcholine receptors (nAChRs), showing promise in treating depression. For instance, modifications to azetidine rings have led to compounds that exhibit significant antidepressant-like effects in animal models, suggesting that 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride could be a candidate for further studies in this area .

- Anticancer Activity: Research indicates that azetidine derivatives can inhibit tubulin assembly and exhibit antiproliferative effects against cancer cell lines. These properties suggest potential applications in oncology, where the compound could serve as a lead structure for developing new anticancer agents .

Organic Synthesis

Building Block for Complex Molecules:

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride can act as a versatile building block in organic synthesis. Its unique structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with appropriate fluorinated precursors under controlled conditions. The resulting azetidine derivative can then be converted into its hydrochloride salt to enhance solubility and stability .

Biological Studies

Mechanistic Studies:

The interaction of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride with biological targets is an area of active research. The fluoro group enhances the compound's reactivity, allowing it to modulate enzyme activity or receptor binding, which is crucial for understanding its pharmacological effects.

Toxicity and Safety Assessments:

As with any new compound, evaluating the toxicity profile is essential. Preliminary studies on related azetidine derivatives have shown varying degrees of cytotoxicity, necessitating thorough investigation into the safety of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride before clinical applications .

Mécanisme D'action

The mechanism of action of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Activité Biologique

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 155.58 g/mol

- Structure : The compound features a fluorinated azetidine ring, which is known to influence its biological interactions.

The biological activity of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances its reactivity, allowing it to modulate the activity of specific enzymes and receptors.

Potential Mechanisms:

- Receptor Modulation : It may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), similar to other azetidine derivatives, influencing neurotransmitter release and neuronal excitability .

- Anticancer Activity : Fluorinated compounds have been shown to exhibit significant antiproliferative effects in cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related fluorinated azetidines. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 3-Fluoro-3-(2-methoxyethyl)azetidine | MCF-7 | TBD | Apoptosis induction |

| 3-Fluoro β-lactam derivative | MCF-7 | 0.075 | Tubulin inhibition |

Neuropharmacological Effects

Research on similar azetidine derivatives indicates potential neuropharmacological effects, particularly through interactions with nAChRs. This could position 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride as a candidate for treating neurological disorders such as depression and anxiety by enhancing cholinergic signaling .

Case Studies

- Antidepressant-like Effects : A study explored the effects of azetidine derivatives on the forced swim test in mice, indicating that these compounds could exhibit antidepressant-like properties through nAChR modulation .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that compounds structurally similar to 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride showed significant cytotoxicity in human breast cancer cell lines (IC values ranging from 0.075 µM to 0.620 µM), suggesting a promising avenue for further research into its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.